

# An In-depth Technical Guide to (R)-Oxybutynin-d10: Chemical Properties and Structure

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## Compound of Interest

Compound Name: (R)-Oxybutynin-d10

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This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant biological context of **(R)-Oxybutynin-d10**. This deuterated analog of the potent muscarinic receptor antagonist, (R)-Oxybutynin, is a valuable tool in pharmacokinetic and metabolic studies.

## Core Chemical Properties

**(R)-Oxybutynin-d10** is the isotopically labeled form of (R)-Oxybutynin, where ten hydrogen atoms on the two ethyl groups of the diethylamino moiety have been replaced with deuterium. This substitution makes it an ideal internal standard for mass spectrometry-based quantification of (R)-Oxybutynin in biological matrices.<sup>[1]</sup>

## Structural Information

Identifier	Value
IUPAC Name	4-(bis(ethyl-d5)amino)but-2-yn-1-yl (R)-2-cyclohexyl-2-hydroxy-2-phenylacetate
CAS Number	1189190-67-7 (Free Base)
Molecular Formula	C22H21D10NO3 (Free Base)
Molecular Weight	367.56 g/mol (Free Base)[2]
HCl Salt CAS Number	Not explicitly available, but the racemate d10 HCl is 120092-65-1[3]
HCl Salt Molecular Formula	C22H22D10ClNO3
HCl Salt Molecular Weight	404.01 g/mol [2]

## Physicochemical Data

Property	Value	Notes
Melting Point	129-130 °C (for non-deuterated HCl salt)	Data for the d10 analog is not readily available; this serves as an estimate.
Boiling Point	Not available	
Solubility	Soluble in Methanol.[2]	The non-deuterated HCl salt is readily soluble in water and acids.
Storage Conditions	Store at 2-8°C[2]	

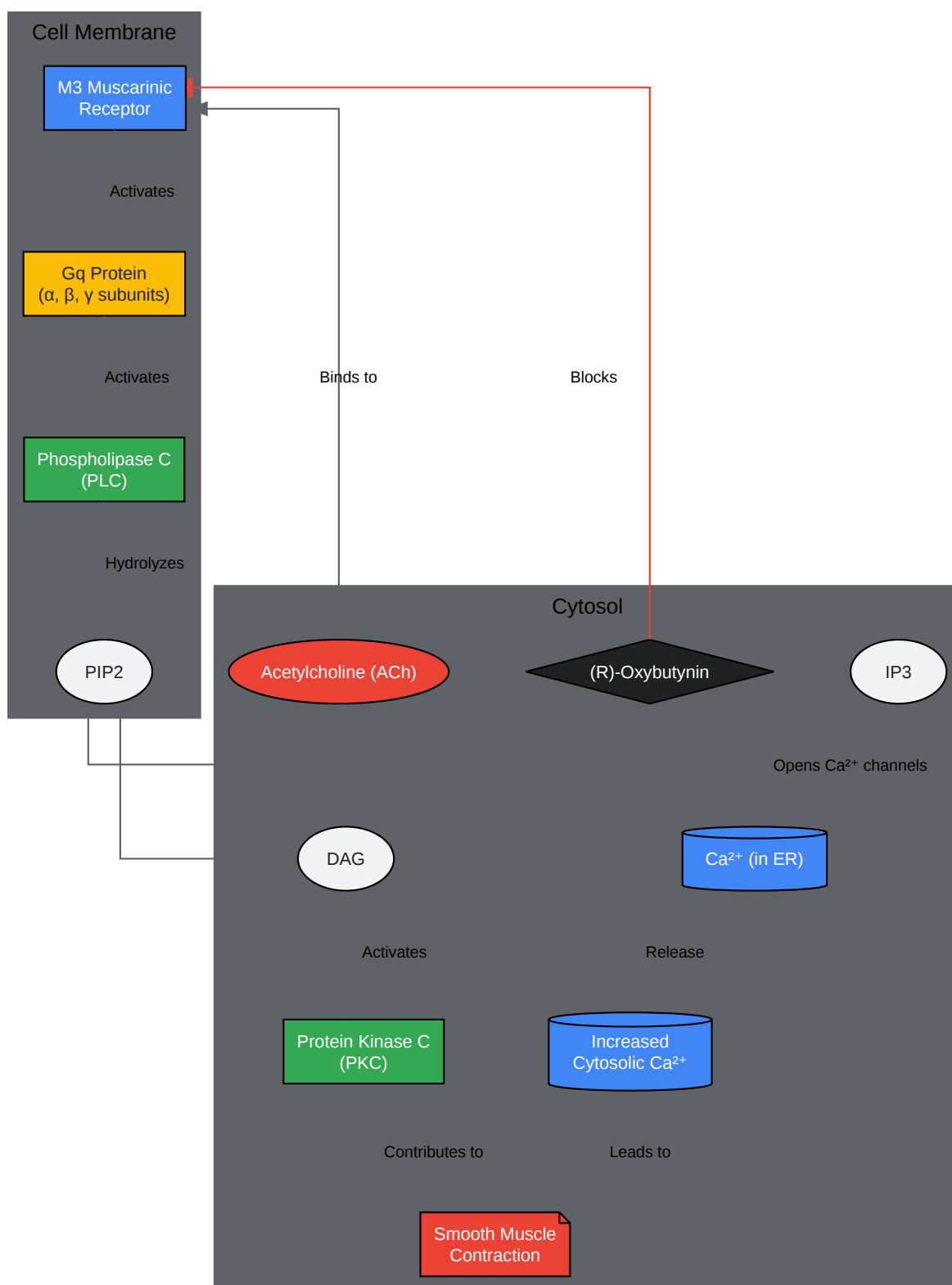
## Structure and Stereochemistry

Oxybutynin possesses a single chiral center at the carbon atom bearing the hydroxyl, cyclohexyl, and phenyl groups. (R)-Oxybutynin is the eutomer, exhibiting significantly higher antimuscarinic activity compared to its (S)-enantiomer. The deuteration in **(R)-Oxybutynin-d10** is specifically at the terminal ethyl groups, which are not directly involved in the chiral center, thus preserving its stereochemical integrity and biological activity.

## Mechanism of Action: Muscarinic Acetylcholine Receptor Antagonism

(R)-Oxybutynin exerts its therapeutic effects, primarily in the treatment of overactive bladder, through competitive antagonism of muscarinic acetylcholine receptors, with a notable selectivity for the M3 subtype.<sup>[4]</sup> The M3 receptors are coupled to Gq proteins and are predominantly responsible for mediating detrusor smooth muscle contraction.

The binding of acetylcholine to M3 receptors initiates a signaling cascade that leads to an increase in intracellular calcium concentration and subsequent muscle contraction. (R)-Oxybutynin blocks this initial step, leading to muscle relaxation.



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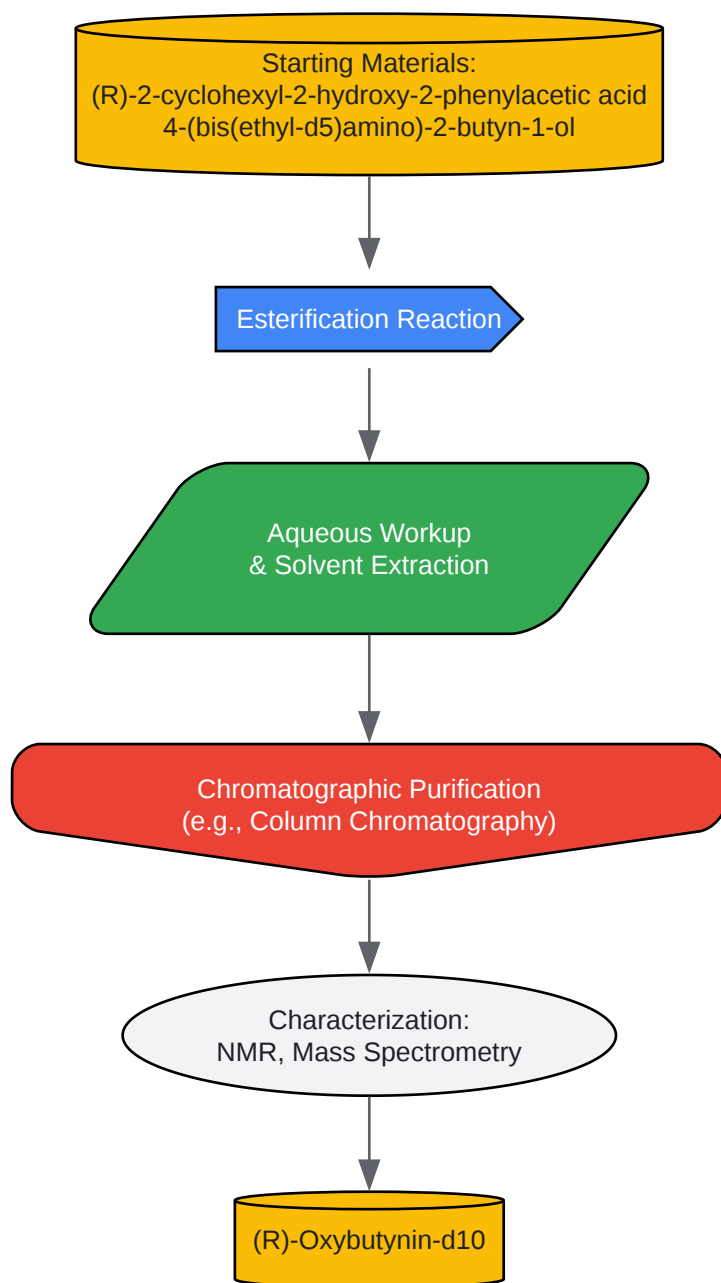
### Muscarinic M3 Receptor Signaling Pathway

## Experimental Protocols

While a specific, detailed synthesis protocol for **(R)-Oxybutynin-d10** is not publicly available, its preparation would follow the general principles of oxybutynin synthesis, utilizing deuterated starting materials. The synthesis of deuterated (S)-oxybutynin analogs has been reported, confirming the feasibility of such synthetic routes. A general experimental workflow for the synthesis, purification, and analysis is outlined below.

### General Synthesis and Purification Workflow

The synthesis of (R)-Oxybutynin generally involves the esterification of (R)-2-cyclohexyl-2-hydroxy-2-phenylacetic acid with 4-(diethylamino)-2-butyne-1-ol. For the d10 analog, 4-(bis(ethyl-d5)amino)-2-butyne-1-ol would be used.



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#### General Synthesis and Purification Workflow

## Analytical Methodology: Chiral High-Performance Liquid Chromatography (HPLC)

The enantiomeric purity of **(R)-Oxybutynin-d10** is critical for its use in stereoselective pharmacokinetic studies. Chiral HPLC is the method of choice for separating and quantifying

the (R) and (S) enantiomers. Several methods have been published for the chiral separation of oxybutynin enantiomers, which can be adapted for the deuterated analog.

A representative HPLC method for chiral separation of oxybutynin enantiomers:[1]

- Column: Phenomenex Lux Amylose-2 (150mm × 4.6mm, 3μm)
- Mobile Phase: A mixture of Solvent A [acetonitrile:10mM ammonium bicarbonate, 80:20 (v/v)] and Solvent B [2-propanol:methanol, 50:50 (v/v)] in a 20:80 (v/v) ratio.
- Detection: Mass Spectrometry (MS/MS)
- Internal Standard: Deuterated analogues, such as **(R)-Oxybutynin-d10** itself in studies of the non-deuterated compound.

Sample Preparation (from plasma):[1]

- Liquid-Liquid Extraction: Plasma samples are extracted with an organic solvent mixture (e.g., ethyl acetate-diethyl ether-n-hexane).
- Evaporation: The organic layer is separated and evaporated to dryness.
- Reconstitution: The residue is reconstituted in the mobile phase for injection into the HPLC system.

## Spectral Data

Detailed NMR and mass spectral data for **(R)-Oxybutynin-d10** are not widely published. However, based on the structure, the following would be expected:

- <sup>1</sup>H NMR: The spectrum would be similar to that of (R)-Oxybutynin, but with the complete absence of signals corresponding to the ethyl protons.
- <sup>13</sup>C NMR: The spectrum would show characteristic shifts for the carbonyl, quaternary, and other carbons of the core structure. The signals for the deuterated ethyl carbons would be observed as multiplets due to C-D coupling.

- Mass Spectrometry: The molecular ion peak would be observed at  $m/z$  corresponding to the molecular weight of the deuterated compound (367.56 for the free base). Fragmentation patterns would be useful for structural confirmation and in quantitative analysis using Multiple Reaction Monitoring (MRM) in MS/MS. For the non-deuterated compound, characteristic fragments are observed.[4]

## Conclusion

**(R)-Oxybutynin-d10** is an essential tool for advanced research in the fields of pharmacology and drug metabolism. Its well-defined chemical structure and the biological activity of its non-deuterated counterpart make it invaluable for sensitive and accurate quantification in complex biological samples. The methodologies and data presented in this guide provide a solid foundation for researchers and scientists working with this important deuterated standard.

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